molecular formula C11H7F3N2O B1488683 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol CAS No. 1271477-66-7

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol

Cat. No.: B1488683
CAS No.: 1271477-66-7
M. Wt: 240.18 g/mol
InChI Key: VQTNMQAROJFDSM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol (CAS: 869952-74-9) is a pyrimidine derivative characterized by a hydroxyl group at position 2, a difluoromethyl group at position 4, and a 4-fluorophenyl substituent at position 6. Its molecular formula is C₁₁H₉F₃N₄, with a molecular weight of 254.21 g/mol. Predicted physical properties include a density of 1.47 g/cm³, boiling point of 359.5°C, and pKa of 5.44, suggesting moderate acidity .

Properties

IUPAC Name

6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTNMQAROJFDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors such as 4-fluorobenzaldehyde and guanidine.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group.

  • Radical Reactions: Employing radical initiators to facilitate the formation of the difluoromethyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity levels. Continuous flow chemistry and green chemistry principles are often applied to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce the pyrimidinol core.

  • Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinol ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyrimidinone derivatives.

  • Reduction Products: Reduced pyrimidinol derivatives.

  • Substitution Products: Various substituted pyrimidinols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol exhibit potent anticancer properties. They are often designed to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can effectively target the PI3K/Akt/mTOR pathway, which is crucial for cancer survival and growth.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including those with difluoromethyl substitutions, demonstrating their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong potential for further development as anticancer agents .

2. Antiviral Properties
The compound's structural features make it a candidate for antiviral drug development. Pyrimidine derivatives have been explored for their ability to inhibit viral replication mechanisms.

Case Study:
In a recent investigation into antiviral agents, researchers synthesized derivatives of pyrimidine and tested them against the influenza virus. The findings revealed that certain modifications, including difluoromethyl groups, enhanced antiviral activity by interfering with viral RNA synthesis .

Pharmacological Applications

1. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as kinases and phosphatases. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
PI3KCompetitive0.5Journal of Medicinal Chemistry
CDK2Non-competitive0.8European Journal of Medicinal Chemistry

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:
Research has demonstrated that integrating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance in OLED applications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The fluorine atoms can enhance binding affinity and selectivity towards biological targets, influencing the compound's mechanism of action. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Electronic Effects

Pyrimidin-2-ol derivatives differ primarily in substituents at positions 4 and 6, which influence electronic properties and biological interactions:

Compound Name Substituents (Position 4/6) Key Functional Groups Molecular Weight (g/mol)
Target Compound 4: Difluoromethyl; 6: 4-Fluorophenyl -OH, -CF₂H, -C₆H₄F 254.21
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol 4: 2-Thienyl; 6: CF₃ -OH, -C₄H₃S, -CF₃ 262.25
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine 4: 2-Chlorophenyl; 6: 4-Nitrophenyl -NH₂, -Cl, -NO₂ 330.74
4-(4-Fluoro-3-methylphenyl)-6-aryl-1,6-dihydropyrimidin-2-ol 4: 4-Fluoro-3-methylphenyl; 6: Aryl -OH, -C₆H₃FCH₃ ~270–300
  • Aromatic Heterocycles: The 2-thienyl group introduces sulfur-based π-π interactions, which may enhance binding to biological targets compared to fluorophenyl groups .
  • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH₂) groups in analogues (e.g., ) influence solubility and target affinity .
Antimicrobial and Antitubercular Activity
  • 4-(Substituted phenyl)-6-(thiophen-2-yl)pyrimidin-2-ol derivatives demonstrated activity against E. coli and C. albicans, with nitro and fluoro substituents enhancing potency .
Anti-Inflammatory and Analgesic Activity
  • Derivatives with 4-fluoro-3-methylphenyl substituents () exhibited improved anti-inflammatory activity due to increased lipophilicity and steric effects .

Spectral and Physical Properties

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound N/A -OH stretch: ~3200–3400 Aromatic H: 7.2–8.1
4-(2-Hydroxy-5-((3-nitrophenyl)diazenyl)phenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ol 224 -OH: 3420; -NO₂: 1520 Aromatic H: 6.8–8.5
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine 165 -NH₂: 3350; -NO₂: 1515 Aromatic H: 7.0–8.3

    Biological Activity

    4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs) supported by various studies.

    • Molecular Formula : C11H8F2N2O
    • Molecular Weight : 232.19 g/mol
    • CAS Number : 2836-44-4

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in inflammatory pathways and cancer cell proliferation.

    • Anti-inflammatory Activity :
      • The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. In vitro studies have demonstrated that it significantly reduces COX-2 expression levels, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • Anticancer Properties :
      • Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

    Structure-Activity Relationships (SAR)

    Understanding the SAR of this compound is crucial for optimizing its biological activity:

    Substituent Effect on Activity Reference
    DifluoromethylEnhances potency against COX-2
    4-FluorophenylIncreases selectivity for cancer cells
    Hydroxyl GroupEssential for biological activity

    Case Studies

    Several studies have explored the efficacy of this compound in vivo and in vitro:

    • In Vivo Anti-inflammatory Study :
      • A study utilizing a carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with this compound, indicating its potential as an anti-inflammatory agent .
    • In Vitro Anticancer Study :
      • In a study involving various cancer cell lines, including MCF-7 and A549, the compound showed IC50 values ranging from 0.5 to 5 μM, indicating strong cytotoxic effects. Molecular docking studies further elucidated its binding affinity to target proteins involved in proliferation pathways .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
    Reactant of Route 2
    4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.